Methyl 7-oxooctadecanoate
Overview
Description
Methyl 7-oxooctadecanoate, also known as Octadecanoic acid,7-oxo-, methyl ester, is a chemical compound with the CAS Number: 2380-22-5 . It has a molecular weight of 312.49 .
Molecular Structure Analysis
The molecular formula of Methyl 7-oxooctadecanoate is C19H36O3 . Its InChI Code is 1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18 (20)16-13-11-14-17-19 (21)22-2/h3-17H2,1-2H3 . The exact mass is 312.266445 g/mol .Scientific Research Applications
Synthesis and Characterization
- Methyl 7-oxooctadecanoate has been used in the synthesis of specifically dideuterated octadecanoates and oxooctadecanoates, which are significant in the study of lipids and fatty acids (Tulloch, 2006).
- It also plays a role in the preparation of oxathiolanes from oxo fatty acids, demonstrating its utility in organic synthesis and the development of new compounds (Ahmad et al., 1986).
Catalysis and Chemical Transformations
- Methyl 7-oxooctadecanoate is transformed into keto and diketo derivatives via an epoxide route using bismuth(III) trifluoromethanesulfonate as a catalyst, indicating its potential in catalysis and chemical transformations (Doll et al., 2013).
Lipid Studies and Chemical Shift Assignments
- The compound has been instrumental in lipid studies, specifically in the characterization of lipid constituents and in determining chemical shifts in NMR spectra (Verma & Gupta, 1988).
- It helps in understanding deuterium isotope effects and in the assignment of 13C chemical shifts in spectra of related compounds (Tulloch, 1977).
Analytical Chemistry
- Methyl 7-oxooctadecanoate has been studied for its interaction with liposomes in NMR-based molecular ruler experiments, aiding in understanding the penetration depth of molecules within lipid bilayers (Afri et al., 2014).
Organic Synthesis and Reactivity
- Its reactivity in oxymercuration-demercuration reactions has been studied, contributing to knowledge in organic synthesis (Ahmed et al., 1984).
Polymer Science
- Methyl 7-oxooctadecanoate's role in the transformation of epoxides used in the stabilization of polyvinyl chloride offers insights into polymer science (Gilbert & Startin, 1980).
Additional Applications
- Its derivative has been synthesized for labeling purposes in the preparation of labeled fatty acids, showcasing its utility in biochemistry and molecular biology (Adlof, 1987).
- The compound has also been explored in the oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium, contributing to our understanding of pharmaceutical analysis and kinetics (Badi & Tuwar, 2017).
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately .
properties
IUPAC Name |
methyl 7-oxooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHPCXRUUSTYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336879 | |
Record name | Methyl 7-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-oxooctadecanoate | |
CAS RN |
2380-22-5 | |
Record name | Methyl 7-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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